N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide
Description
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzenesulfonamide group, an oxolane ring, and a methylpropoxy substituent, making it an interesting subject for scientific research.
Properties
IUPAC Name |
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S/c1-12(2)10-22-14-4-6-15(7-5-14)23(19,20)17-11-16(18)8-9-21-13(16)3/h4-7,12-13,17-18H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZWRGJUCXBBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNS(=O)(=O)C2=CC=C(C=C2)OCC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the oxolane ring and the benzenesulfonamide group. The oxolane ring can be synthesized through the cyclization of appropriate diols under acidic conditions. The benzenesulfonamide group is usually introduced via sulfonation reactions using sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the oxolane ring can be oxidized to form ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the sulfonamide group can produce primary or secondary amines.
Scientific Research Applications
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A similar compound with an oxolane ring, used as a solvent and in organic synthesis.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.
tert-Butylamine: An aliphatic amine used in various chemical reactions.
Uniqueness
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
